2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid
CAS No.: 732291-51-9
Cat. No.: VC5234561
Molecular Formula: C9H7ClF3NO4S
Molecular Weight: 317.66
* For research use only. Not for human or veterinary use.
![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid - 732291-51-9](/images/structure/VC5234561.png)
Specification
CAS No. | 732291-51-9 |
---|---|
Molecular Formula | C9H7ClF3NO4S |
Molecular Weight | 317.66 |
IUPAC Name | 2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic acid |
Standard InChI | InChI=1S/C9H7ClF3NO4S/c10-6-2-1-5(9(11,12)13)3-7(6)19(17,18)14-4-8(15)16/h1-3,14H,4H2,(H,15,16) |
Standard InChI Key | ZJCIKUPEPGZMTP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The compound is systematically named 2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic acid under IUPAC guidelines . Common synonyms include:
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({[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)acetic acid
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2-[[2-Chloro-5-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid .
Molecular Formula and Weight
The molecular formula is C₉H₇ClF₃NO₄S, with a calculated molecular weight of 317.67 g/mol .
Structural Representation
The compound features a benzene ring substituted with a chlorine atom at position 2 and a trifluoromethyl group at position 5. A sulfonamide group bridges the benzene ring to a glycine moiety (acetic acid derivative). The SMILES notation is C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl, and the InChIKey is ZJCIKUPEPGZMTP-UHFFFAOYSA-N .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₇ClF₃NO₄S |
Molecular Weight | 317.67 g/mol |
SMILES | C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NCC(=O)O)Cl |
InChIKey | ZJCIKUPEPGZMTP-UHFFFAOYSA-N |
Synthesis and Manufacturing
Hypothetical Synthesis Route
While direct synthesis data for this compound is limited, a plausible pathway involves reacting 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS 54090-08-3) with glycine. The sulfonyl chloride undergoes nucleophilic substitution with the amine group of glycine, followed by deprotection to yield the acetic acid derivative.
Related Compounds and Intermediates
The precursor 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is classified as hazardous, requiring stringent handling due to its corrosive nature . Analogous sulfonamides, such as 2-chloro-5-(trifluoromethyl)benzenesulfonamide (CAS 779-71-5), exhibit melting points of 158.5–160°C , suggesting similar thermal stability for the target compound.
Physicochemical Properties
Predicted Properties
Computational models estimate a density of 1.584±0.06 g/cm³ and a pKa of 9.27±0.60 . These values align with sulfonamide derivatives, which typically exhibit moderate acidity due to the sulfonyl group’s electron-withdrawing effects.
Solubility and Stability
The acetic acid moiety enhances water solubility compared to non-polar sulfonamide analogs. Stability under ambient conditions is expected, though decomposition may occur at elevated temperatures (>200°C).
Parameter | Detail |
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OSHA Hazard Class | Corrosive (Skin/Eye Damage) |
Recommended PPE | Gloves, goggles, lab coat |
First Aid Measures | Flush with water; seek medical attention |
Regulatory and Compliance Status
TSCA Listing
The precursor sulfonyl chloride is listed on the Toxic Substances Control Act (TSCA) inventory , but the acetic acid derivative’s regulatory status remains unconfirmed. Manufacturers should consult local regulations prior to large-scale production.
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